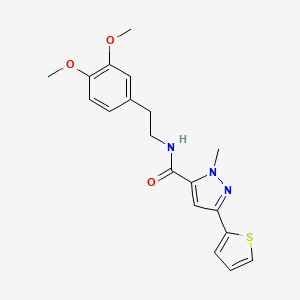![molecular formula C13H12BrN5OS B11152900 5-(5-bromothiophen-2-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B11152900.png)
5-(5-bromothiophen-2-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-bromothiophen-2-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a brominated thiophene ring, an imidazole moiety, and a pyrazole carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromothiophen-2-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions One common approach is to start with the bromination of thiophene to obtain 5-bromothiophene This intermediate is then subjected to a series of reactions including coupling with an imidazole derivative and subsequent formation of the pyrazole ring
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
5-(5-bromothiophen-2-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions including:
Oxidation: The brominated thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom or to modify the imidazole or pyrazole rings.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the thiophene ring.
Scientific Research Applications
5-(5-bromothiophen-2-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Biology: The compound can be used in biological studies to investigate its interactions with biomolecules and its potential as a bioactive agent.
Industry: The compound can be used in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(5-bromothiophen-2-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The brominated thiophene ring and the imidazole moiety can interact with various enzymes and receptors, modulating their activity. The pyrazole carboxamide group can also play a role in binding to specific targets, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-chlorothiophen-2-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-1H-pyrazole-3-carboxamide
- 5-(5-fluorothiophen-2-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-1H-pyrazole-3-carboxamide
- 5-(5-iodothiophen-2-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-1H-pyrazole-3-carboxamide
Uniqueness
The uniqueness of 5-(5-bromothiophen-2-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-1H-pyrazole-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom on the thiophene ring can influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H12BrN5OS |
|---|---|
Molecular Weight |
366.24 g/mol |
IUPAC Name |
5-(5-bromothiophen-2-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H12BrN5OS/c14-12-2-1-11(21-12)9-5-10(19-18-9)13(20)16-4-3-8-6-15-7-17-8/h1-2,5-7H,3-4H2,(H,15,17)(H,16,20)(H,18,19) |
InChI Key |
JVKOMWMHURIKCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CC(=NN2)C(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-L-leucine](/img/structure/B11152828.png)
![N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-leucine](/img/structure/B11152836.png)
![7-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B11152842.png)
![3-benzyl-4,7-dimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B11152843.png)
![7-[(4-bromobenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11152847.png)
![tert-butyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B11152851.png)
![trans-4-({[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11152854.png)
![3,4,8-trimethyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-2H-chromen-2-one](/img/structure/B11152856.png)
![2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[phenyl(piperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B11152862.png)
![6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate](/img/structure/B11152867.png)
![2-[2-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-YL)propanamido]-3-methylpentanoic acid](/img/structure/B11152872.png)
![(3beta)-cholest-5-en-3-yl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11152879.png)
![5-hydroxy-4,7-dimethyl-6-[(4-methylpiperidino)methyl]-2H-chromen-2-one](/img/structure/B11152887.png)
